Benzo[c]isothiazol-6-ylmethanamine
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Overview
Description
Benzo[c]isothiazol-6-ylmethanamine is a chemical compound with the molecular formula C8H8N2S It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]isothiazol-6-ylmethanamine typically involves the formation of the isothiazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors containing sulfur and nitrogen functionalities. For example, the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions can lead to the formation of the isothiazole ring, followed by further functionalization to introduce the methanamine group .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzo[c]isothiazol-6-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
Benzo[c]isothiazol-6-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Benzo[c]isothiazol-6-ylmethanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-6-ylmethanamine: Similar in structure but with different positioning of the nitrogen and sulfur atoms.
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one:
Uniqueness
Benzo[c]isothiazol-6-ylmethanamine is unique due to its specific arrangement of the isothiazole ring and methanamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2,1-benzothiazol-6-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-1-2-7-5-11-10-8(7)3-6/h1-3,5H,4,9H2 |
InChI Key |
VCXNEJTVRDLVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CSN=C2C=C1CN |
Origin of Product |
United States |
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